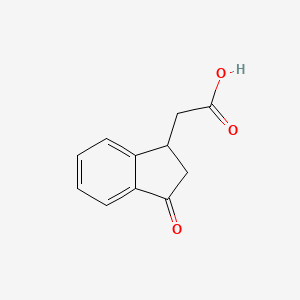

2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid

Vue d'ensemble

Description

“2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” is an organic compound with the molecular formula C11H10O3 . It is a powder in physical form . The IUPAC name for this compound is (1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid .

Molecular Structure Analysis

The molecular structure of “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” can be represented by the SMILES string OC(CC1CC(C2=CC=CC=C21)=O)=O . The InChI code for this compound is 1S/C11H10O3/c12-10-5-7(6-11(13)14)8-3-1-2-4-9(8)10/h1-4,7H,5-6H2,(H,13,14) .

Physical And Chemical Properties Analysis

The compound “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” is a powder . It has a molecular weight of 190.2 . The melting point of this compound is between 147-151°C .

Applications De Recherche Scientifique

-

Scientific Field: Organic Solar Cells

- Application : The compound “5,6-difluoro-3-oxo-2,3-dihydro-indene” has been used as a non-fullerene acceptor in the design of naphthalene di-imide based small organic solar cells .

- Method of Application : Four new molecules were designed containing the central Naphthalene Di-Imide unit with different end cap acceptors .

- Results : The absorption values of the designed molecules lie between 400 and 490 nm. The re-organization energy values vary from 0.41 to 0.67 eV for electron and 0.49 eV to 1.25 eV for hole transfer. The open circuit voltages range from 4.39 to 4.73 V .

-

Scientific Field: Antileishmanial Efficacy

- Application : A series of uniquely functionalized “2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one” derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

- Method of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

- Results : The results of the study are not explicitly mentioned in the snippet .

-

Scientific Field: Antibacterial and Antifungal Studies

- Application : Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .

- Method of Application : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results : The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

-

Scientific Field: Antiviral Studies

-

Scientific Field: Antimicrobial Studies

- Scientific Field: Anticancer Studies

- Application : Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties . Some noticeable examples include activities like anticancer .

- Method of Application : The specific methods of application or experimental procedures are not explicitly mentioned in the snippet .

- Results : The results of the study are not explicitly mentioned in the snippet .

Safety And Hazards

The compound “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” is classified under GHS07 for safety . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-oxo-1,2-dihydroinden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-5-7(6-11(13)14)8-3-1-2-4-9(8)10/h1-4,7H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHVBHRLBOMHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948027 | |

| Record name | (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid | |

CAS RN |

25173-12-0 | |

| Record name | (3-Oxoindan-1-yl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-1-acetic acid, 2,3-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)